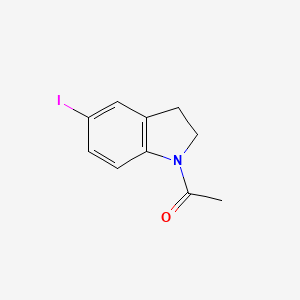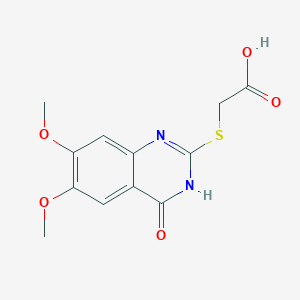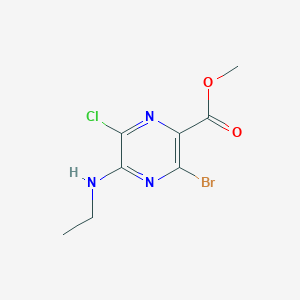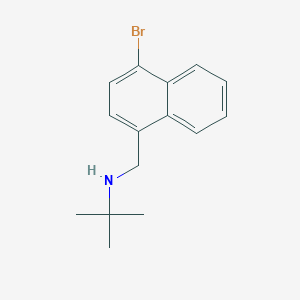
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine is an organic compound that features a unique combination of functional groups, including a benzylthio group, a diethylamino group, and a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine typically involves the reaction of benzylthiol with N,N-diethyl-2-(trimethylsilyl)ethenamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield corresponding amines or thiols.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tetrabutylammonium fluoride, other fluoride sources.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.
Mecanismo De Acción
The mechanism of action of 1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine involves interactions with various molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The diethylamino group can interact with receptors or enzymes, modulating their function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzylthio)-N,N-diethyl-2-(trimethylsilyl)ethenamine: Unique due to the combination of benzylthio, diethylamino, and trimethylsilyl groups.
1-(Benzylthio)-N,N-diethyl-2-(methylsilyl)ethenamine: Similar structure but with a methylsilyl group instead of a trimethylsilyl group.
1-(Benzylthio)-N,N-diethyl-2-(ethylsilyl)ethenamine: Similar structure but with an ethylsilyl group instead of a trimethylsilyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of the trimethylsilyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27NSSi |
|---|---|
Peso molecular |
293.5 g/mol |
Nombre IUPAC |
(E)-1-benzylsulfanyl-N,N-diethyl-2-trimethylsilylethenamine |
InChI |
InChI=1S/C16H27NSSi/c1-6-17(7-2)16(14-19(3,4)5)18-13-15-11-9-8-10-12-15/h8-12,14H,6-7,13H2,1-5H3/b16-14+ |
Clave InChI |
JZROAASNVLNJCO-JQIJEIRASA-N |
SMILES isomérico |
CCN(CC)/C(=C\[Si](C)(C)C)/SCC1=CC=CC=C1 |
SMILES canónico |
CCN(CC)C(=C[Si](C)(C)C)SCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(3-((2-Chloro-4-formyl-5-methoxyphenyl)amino)-3-oxopropyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B11837536.png)
![Methyl 2-hydroxy-5-[(naphthalen-1-yl)methyl]benzoate](/img/structure/B11837537.png)



![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)

